

Part 1: Core Physicochemical and Safety Profile

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Compound of Interest

Compound Name: 4-Chloro-1,10-phenanthroline

Cat. No.: B155499

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4-Chloro-1,10-phenanthroline is a solid, polycyclic aromatic hydrocarbon derivative. The introduction of a chlorine atom onto the phenanthroline backbone significantly influences its electronic properties and provides a crucial reactive handle for synthetic transformations, making it a valuable intermediate.

Molecular and Physical Data

The fundamental properties of **4-Chloro-1,10-phenanthroline** are summarized below. This quantitative data is essential for stoichiometric calculations, experimental design, and analytical characterization.

| Property | Value | Source(s) |
|-------------------|---|--------------|
| Molecular Weight | 214.65 g/mol | [1][2][3][4] |
| Molecular Formula | C ₁₂ H ₇ ClN ₂ | [1][2][3][5] |
| CAS Number | 1891-14-1 | [1][5][6] |
| Physical Form | Solid, off-white crystalline powder | |
| Melting Point | 180-230 °C | [1] |
| Boiling Point | 380.5 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.375 ± 0.06 g/cm ³ | [1] |
| pKa | 4.11 ± 0.10 | [1] |

Spectroscopic Signature for Verification

Authenticating the identity and purity of **4-Chloro-1,10-phenanthroline** is paramount. While specific spectra are dependent on the acquisition conditions, the expected spectroscopic characteristics are as follows:

- ^1H NMR: The proton NMR spectrum will exhibit a complex pattern in the aromatic region (typically 7.5-9.5 ppm). The chloro-substitution will break the molecule's C_2 symmetry, resulting in seven distinct aromatic proton signals. The specific chemical shifts and coupling constants provide a definitive fingerprint of the substitution pattern.
- ^{13}C NMR: The carbon NMR will show 12 distinct signals for the aromatic carbons, confirming the asymmetric nature of the molecule. The carbon atom directly bonded to the chlorine will experience a significant downfield shift.
- FT-IR: The infrared spectrum will be characterized by C=C and C=N stretching vibrations typical of aromatic heterocyclic systems (approx. $1400\text{-}1650\text{ cm}^{-1}$), C-H aromatic stretching (approx. $3000\text{-}3100\text{ cm}^{-1}$), and a characteristic C-Cl stretching vibration (approx. $1000\text{-}1100\text{ cm}^{-1}$).
- UV-Vis: In a solvent like ethanol, the compound is expected to show multiple absorption bands characteristic of $\pi \rightarrow \pi^*$ transitions within the conjugated phenanthroline system.

Safety, Handling, and Storage

Authoritative Grounding: Due to its toxicological profile, all handling of **4-Chloro-1,10-phenanthroline** must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

- **Hazard Classification:** The compound is classified under GHS06 (Skull and Crossbones) and is considered acutely toxic.
 - H301: Toxic if swallowed.
 - H311: Toxic in contact with skin.
 - H331: Toxic if inhaled.

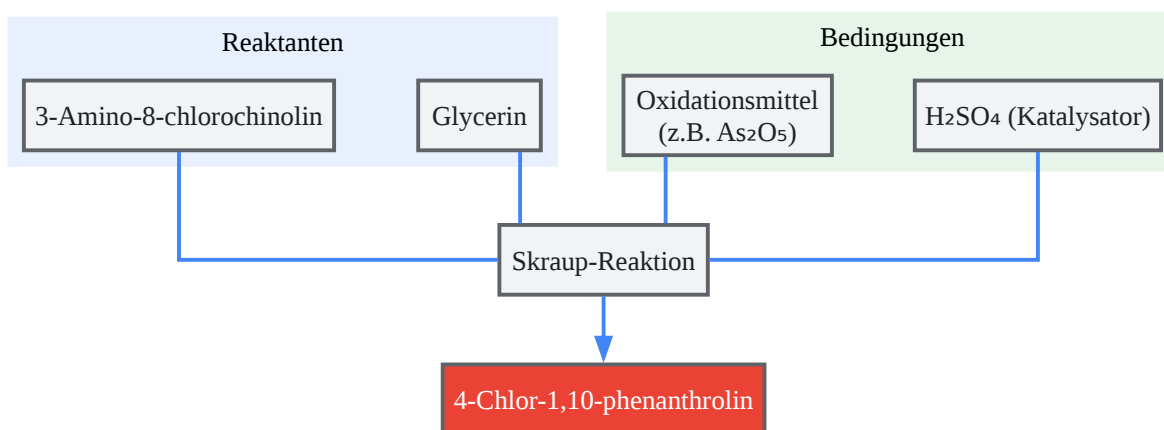
- **Recommended Handling:** Work should be performed in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Avoid generating dust.
- **Storage Protocol:** To ensure long-term stability and prevent degradation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).

Part 2: Synthesis and Strategic Derivatization

The true value of **4-Chloro-1,10-phenanthroline** lies in its role as a versatile synthetic intermediate. Understanding its synthesis and subsequent reactivity is key to leveraging it in research and development.

Proposed Synthetic Workflow

The synthesis of substituted phenanthrolines often relies on classic heterocyclic chemistry reactions like the Skraup or Doebner-von Miller synthesis. A plausible pathway to **4-Chloro-1,10-phenanthroline** involves the reaction of a chlorinated aminobenzene derivative with a suitable α,β -unsaturated carbonyl compound.



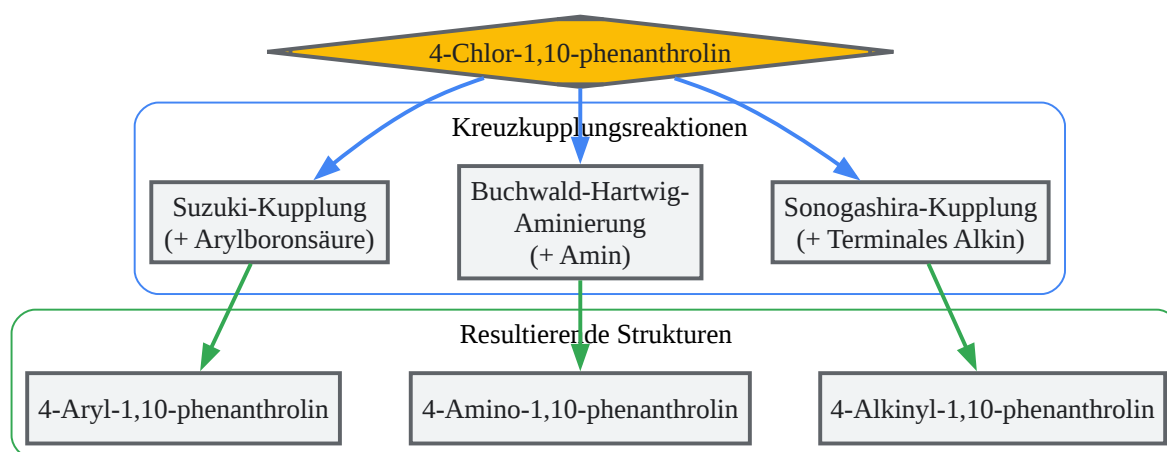
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Caption: Conceptual workflow for the Skraup synthesis of **4-Chloro-1,10-phenanthroline**.

The Chloro-Substituent as a Gateway for Innovation

The chlorine atom at the 4-position is not merely a passive substituent; it is a reactive site that enables a wide array of subsequent chemical modifications. This functional handle is readily exploited in modern synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions.

Expertise & Experience: The choice of reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is dictated by the desired final product. For instance, a Suzuki coupling is the method of choice for introducing new aryl or vinyl groups, thereby extending the π -conjugated system for applications in materials science. A Buchwald-Hartwig amination is ideal for creating novel ligands or drug candidates with appended amine functionalities.



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Caption: Key derivatization pathways for **4-Chloro-1,10-phenanthroline** via cross-coupling.

Part 3: Core Applications in Research and Drug Development

The unique properties of **4-Chloro-1,10-phenanthroline** make it a high-value compound in several advanced research areas.

Intermediate for Drug Discovery and Medicinal Chemistry

The 1,10-phenanthroline scaffold is a well-established pharmacophore present in molecules with demonstrated biological activities, including anti-cancer and antibacterial properties.[7][8] Chlorine-containing molecules are prevalent in FDA-approved drugs, often enhancing properties like metabolic stability or membrane permeability.[9] **4-Chloro-1,10-phenanthroline** serves as an ideal starting point for generating libraries of novel compounds for high-throughput screening. The reactive chlorine allows for systematic modification to explore structure-activity relationships (SAR).[10]

Building Block for Advanced Materials and Catalysis

In materials science, the rigid, planar structure of the phenanthroline core is desirable for applications in photoactive and luminescent materials, such as organic light-emitting diodes (OLEDs).[10] The ability to functionalize the 4-position allows for the fine-tuning of the material's electronic and photophysical properties. As a ligand, it can be used to synthesize novel metal complexes for catalysis, where the chloro-substituent can modulate the steric and electronic environment of the metal center, thereby influencing catalytic activity and selectivity.[10][11]

Part 4: Validated Analytical Methodologies

Trustworthiness in research requires robust and validated analytical methods. The protocols described here are designed to be self-validating systems for purity assessment and application-based analysis.

Protocol: Purity Assessment by HPLC

This protocol provides a standardized method for determining the purity of a **4-Chloro-1,10-phenanthroline** sample.

Objective: To quantify the purity of **4-Chloro-1,10-phenanthroline** using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

- **4-Chloro-1,10-phenanthroline** sample
- Acetonitrile (HPLC grade)
- Deionized water (18 MΩ·cm)
- Trifluoroacetic acid (TFA)
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 μm particle size)

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in deionized water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Sample Preparation:
 - Accurately weigh ~1 mg of the **4-Chloro-1,10-phenanthroline** sample.
 - Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL in a 10 mL volumetric flask.
- HPLC Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Column Temperature: 30°C
 - Detection Wavelength: 270 nm (based on typical phenanthroline absorbance)
 - Gradient:
 - 0-2 min: 20% B

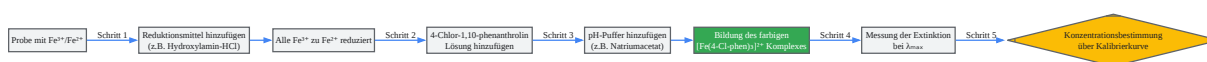
- 2-15 min: Linear gradient from 20% to 80% B
 - 15-17 min: Hold at 80% B
 - 17-18 min: Return to 20% B
 - 18-25 min: Re-equilibration at 20% B
- Data Analysis:
 - Integrate the peak areas of all detected components.
 - Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100%.

Self-Validation: The method's validity is confirmed by the sharpness and symmetry of the main peak, a stable baseline, and reproducible retention times across multiple injections.

Protocol: Spectrophotometric Determination of Ferrous Iron (Fe^{2+})

This protocol adapts the classic 1,10-phenanthroline method for iron determination, a staple of analytical chemistry, to demonstrate the chelating capability of the 4-chloro derivative.[12][13][14][15]

Causality: Like its parent compound, **4-Chloro-1,10-phenanthroline** acts as a bidentate chelating agent, forming a stable, colored complex with ferrous iron. The intensity of this color is directly proportional to the iron concentration, adhering to the Beer-Lambert Law, which is the basis for this quantitative analysis.



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Caption: Experimental workflow for the spectrophotometric determination of iron using **4-Chloro-1,10-phenanthroline**.

Procedure:

- Reagent Preparation:
 - Standard Iron Solution (10 mg/L): Prepare from a certified standard.
 - Hydroxylamine Hydrochloride (10% w/v): Dissolves 10 g in 100 mL of deionized water. This reduces any Fe^{3+} to Fe^{2+} .[\[15\]](#)
 - **4-Chloro-1,10-phenanthroline** (0.1% w/v): Dissolve 0.1 g in 100 mL of ethanol.
 - Sodium Acetate Buffer (1 M): To adjust the pH to the optimal range for complex formation (pH 3-9).[\[14\]](#)[\[15\]](#)
- Calibration Curve:
 - Prepare a series of standards (e.g., 0, 0.5, 1.0, 2.0, 4.0 mg/L Fe) in 50 mL volumetric flasks.
 - To each flask, add 1 mL of hydroxylamine solution and 5 mL of the **4-Chloro-1,10-phenanthroline** solution.
 - Add 5 mL of sodium acetate buffer.
 - Dilute to the mark with deionized water, mix, and allow 15 minutes for full color development.
- Sample Analysis:
 - Treat an appropriate aliquot of the unknown sample following the same procedure as the standards.
- Measurement:

- Using a spectrophotometer, measure the absorbance of each standard and the sample against the blank (0 mg/L standard) at the wavelength of maximum absorbance (λ_{max} , to be determined by scanning the spectrum of the complex, expected ~510-550 nm).
- Quantification:
 - Plot a calibration curve of absorbance vs. iron concentration for the standards.
 - Determine the concentration of iron in the sample from its absorbance using the calibration curve.

Conclusion

4-Chloro-1,10-phenanthroline is far more than a simple chemical; it is a strategic tool for molecular innovation. Its molecular weight of 214.65 g/mol is but the first entry point into its rich and versatile chemistry. With a well-defined physicochemical profile, established safety protocols, and a highly reactive chlorine atom, it serves as a powerful intermediate for creating novel molecules with tailored properties. For professionals in drug discovery, materials science, and catalysis, a thorough understanding of this compound's potential is essential for driving future advancements and developing next-generation technologies.

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